2-(3-methoxyphenyl)-1-phenethyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
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Overview
Description
2-(3-methoxyphenyl)-1-phenethyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinazoline core, which is known for its biological activity, and a thione group, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-1-phenethyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with phenethylamine to form an imine intermediate, which is then cyclized with thiourea under acidic conditions to yield the desired quinazoline-thione compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-1-phenethyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
2-(3-methoxyphenyl)-1-phenethyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-1-phenethyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the quinazoline core can interact with various receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3-methoxyphenyl)-1-phenethylquinazoline-4(1H)-thione: Lacks the tetrahydro moiety, which may affect its reactivity and biological activity.
2-(3-methoxyphenyl)-1-phenethyl-5,6,7,8-tetrahydroquinazoline-4(1H)-one: Contains a carbonyl group instead of a thione, leading to different chemical properties and reactivity.
Uniqueness
2-(3-methoxyphenyl)-1-phenethyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to the presence of both the quinazoline core and the thione group, which together confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1-(2-phenylethyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS/c1-26-19-11-7-10-18(16-19)22-24-23(27)20-12-5-6-13-21(20)25(22)15-14-17-8-3-2-4-9-17/h2-4,7-11,16H,5-6,12-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOMPVBGEYHCOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=S)C3=C(N2CCC4=CC=CC=C4)CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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